7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid
Overview
Description
7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 . It is a solid substance at room temperature . This compound has been recognized for its wide range of applications in medicinal chemistry .
Synthesis Analysis
While specific synthesis information for 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid was not found, imidazo[1,2-a]pyridine analogues have been synthesized and evaluated for their antituberculosis activity .
Molecular Structure Analysis
The InChI code for 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid is 1S/C9H8N2O3/c1-14-6-2-3-11-5-7 (9 (12)13)10-8 (11)4-6/h2-5H,1H3, (H,12,13) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 192.17 .
Scientific Research Applications
- Scientific Field : Medicinal Chemistry .
- Application Summary : Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
- Methods of Application/Experimental Procedures : The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
- Results/Outcomes : The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign . For example, water was found to be suitable under microwave irradiation and gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .
Imidazo[1,2-a]pyridine analogues as antituberculosis agents :
- Scientific Field : Medicinal Chemistry .
- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application/Experimental Procedures : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results/Outcomes : These compounds have shown promising results in the fight against TB, especially MDR-TB and XDR-TB .
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid as a pH monitor :
- Scientific Field : Analytical Chemistry .
- Application Summary : 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid has been developed to monitor pH value in acid conditions (3.0–7.0) .
- Methods of Application/Experimental Procedures : The probe shows extremely short response time (˂ 10 s) and high selectivity . It was successfully applied to detect intracellular H+ in yeast .
- Results/Outcomes : The probe was found to be effective in monitoring pH values in acidic conditions, with a very short response time .
Pyridine-2-carboxylic acid as a catalyst for rapid multi-component reactions :
- Scientific Field : Organic Chemistry .
- Application Summary : Pyridine-2-carboxylic acid is an endogenous metabolite of L-tryptophan that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body . It is also a chelating agent in coordination complexes of metal ions .
- Methods of Application/Experimental Procedures : Pyridine-2-carboxylic acid is produced by the enzymatic oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilic acid oxygenase . Its lead salt (PbPyA2) does efficient passivation and generates high-performance and stable perovskite solar cells .
- Results/Outcomes : The use of pyridine-2-carboxylic acid as a catalyst has been shown to be effective in rapid multi-component reactions .
Safety And Hazards
The safety information for 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
properties
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-2-3-11-5-7(9(12)13)10-8(11)4-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQAEKZHTQUATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602153 | |
Record name | 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid | |
CAS RN |
129912-15-8 | |
Record name | 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.